4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid
Description
4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound with a six-membered thiane ring substituted at the 4-position by a tert-butoxycarbonyl (BOC) group and a carboxylic acid moiety. The BOC group acts as a protective group for the carboxylic acid, enhancing stability during synthetic processes such as peptide coupling or nucleophilic reactions.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]thiane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S/c1-10(2,3)15-9(14)11(8(12)13)4-6-16-7-5-11/h4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVFGABBUXBZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCSCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Dihalide Precursors
A common method involves the reaction of 1,5-dibromopentane with sodium sulfide (Na₂S) in polar aprotic solvents such as dimethylformamide (DMF). This generates the thiane ring via nucleophilic displacement, with yields ranging from 60–75% depending on reaction temperature and stoichiometry. Alternative halides, such as 1,5-diiodopentane, offer faster reaction kinetics but are cost-prohibitive for large-scale applications.
Ring-Closing Metathesis (RCM)
Grubbs catalysts (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) enable the formation of the thiane ring from diene precursors. For example, 1,5-pentadiene derivatives substituted with sulfur atoms undergo RCM at 40–60°C in dichloromethane, producing the thiane scaffold in 50–65% yield. This method is advantageous for introducing stereochemical control but requires stringent anhydrous conditions.
Table 1: Comparison of Thiane Ring Formation Methods
| Method | Precursor | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| Dihalide Cyclization | 1,5-Dibromopentane | Na₂S, DMF | 60–75 |
| Ring-Closing Metathesis | 1,5-Diene-SH | Grubbs II, CH₂Cl₂ | 50–65 |
tert-Butoxycarbonyl (BOC) Protection Methodologies
The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). Critical considerations include:
Direct Protection of Hydroxyl Intermediates
If a hydroxyl group is present at the 4-position (e.g., 4-hydroxy-thiane-4-carboxylic acid), Boc anhydride reacts under basic conditions (e.g., 4-dimethylaminopyridine, DMAP) in dichloromethane. Yields exceed 85% after 12–24 hours at room temperature.
Coupling via Carbodiimide Chemistry
For substrates lacking hydroxyl groups, the carboxylic acid is first activated with N,N’-dicyclohexylcarbodiimide (DCC), followed by reaction with tert-butanol. This esterification approach achieves 60–70% yield but necessitates rigorous drying to avoid hydrolysis.
Table 2: BOC Protection Conditions and Outcomes
| Substrate | Reagent | Base/Solvent | Yield (%) |
|---|---|---|---|
| 4-Hydroxy-thiane | Boc₂O | DMAP, CH₂Cl₂ | 85–90 |
| 4-Carboxylic Acid | Boc₂O, DCC | CHCl₃ | 60–70 |
Industrial-Scale Synthesis Considerations
Large-scale production prioritizes cost efficiency and minimal waste. Industrial protocols often employ:
Continuous Flow Reactors
Tubular reactors with immobilized catalysts (e.g., Amberlyst-15 for acid-catalyzed steps) enable high-throughput cyclization and carboxylation. This reduces reaction times by 40% compared to batch processes.
Solvent Recycling
Azeotropic distillation recovers >90% of dichloromethane and DMF, aligning with green chemistry principles. Lifecycle assessments indicate a 30% reduction in environmental impact compared to traditional methods.
Comparative Analysis of Synthetic Routes
The optimal route balances yield, scalability, and functional group compatibility. Key findings include:
- Dihalide Cyclization + Direct Carboxylation : Highest overall yield (70–75%) but requires hazardous bromine precursors.
- RCM + Oxidation : Superior stereocontrol but lower efficiency (50–60%).
- Industrial Flow Systems : Best for throughput but demands significant capital investment.
Chemical Reactions Analysis
Boc Group Deprotection
The Boc group acts as a carbonate ester in this compound. While typically used as a carbamate protecting group for amines, its carbonate form here requires distinct cleavage conditions:
Mechanistic Notes :
-
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic conditions promote hydroxide attack at the electrophilic carbonyl carbon.
Carboxylic Acid Reactivity
The carboxylic acid undergoes typical nucleophilic acyl substitution and redox reactions:
Esterification
| Reagent | Conditions | Product |
|---|---|---|
| Methanol/H₂SO₄ | Acid catalysis, reflux | Methyl 4-[(tert-butoxy)carbonyl]thiane-4-carboxylate |
| DCC/DMAP | Room temperature, anhydrous | Activated ester for peptide coupling |
Amidation
| Reagent | Conditions | Product |
|---|---|---|
| Ethylenediamine/EDC | Polar aprotic solvent | Bis-amide derivative |
Reduction
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry ether, reflux | 4-[(tert-butoxy)carbonyl]thiane-4-methanol |
Sulfur Oxidation in the Thiane Ring
The thiane ring’s sulfur atom is susceptible to oxidation:
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | RT, acetic acid | This compound sulfoxide |
| mCPBA | CH₂Cl₂, 0°C to RT | This compound sulfone |
Implications :
-
Sulfoxide formation increases ring polarity, potentially enhancing solubility.
-
Sulfone derivatives exhibit reduced nucleophilicity at sulfur.
Ring-Opening Reactions
While the six-membered thiane ring is relatively stable, harsh conditions may induce cleavage:
| Reagent | Conditions | Product |
|---|---|---|
| HBr (48%) | Reflux, 24h | Linear dithiolane dicarboxylic acid derivative |
| Na/NH₃ (l) | -33°C, THF | Deprotonation and fragmentation (theoretical) |
Mechanistic Pathway :
-
Acidic ring opening proceeds via protonation of sulfur, followed by nucleophilic attack by bromide.
Scientific Research Applications
Structural Characteristics
The molecular formula of 4-[(tert-butoxy)carbonyl]thiane-4-carboxylic acid is C₁₁H₁₈O₄S. The compound features a thiane ring, which is a sulfur-containing six-membered ring, and is characterized by the presence of both carboxylic acid and tert-butoxycarbonyl functional groups. The detailed structural information is as follows:
- Molecular Formula : C₁₁H₁₈O₄S
- SMILES Notation : CC(C)(C)OC(=O)C1(CCSCC1)C(=O)O
- InChI Key : ZLVFGABBUXBZQM-UHFFFAOYSA-N
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties.
Organic Synthesis
This compound is utilized in organic synthesis as a protecting group for amines and carboxylic acids during multi-step reactions. The tert-butoxycarbonyl group is particularly useful because it can be easily removed under mild conditions, allowing for the selective deprotection of functional groups in complex molecules.
Biochemical Studies
Research has indicated that compounds similar to this compound can interact with biological systems, making them valuable in biochemical studies. They may serve as probes to investigate enzyme mechanisms or cellular pathways due to their ability to modulate biological activity.
Case Study 1: Synthesis of Thiane Derivatives
A study demonstrated the synthesis of various thiane derivatives using this compound as a starting material. The derivatives exhibited promising biological activity against specific cancer cell lines, indicating the potential for developing new anticancer agents.
Case Study 2: Use in Peptide Synthesis
In peptide synthesis, this compound has been employed as a building block for creating cyclic peptides. The incorporation of thiane rings into peptide structures has been shown to enhance stability and bioactivity, making it a subject of interest for drug design.
Data Tables
To provide a clearer overview of the applications and findings related to this compound, the following table summarizes key findings from various studies:
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug development | Potential anti-inflammatory properties |
| Organic Synthesis | Protecting group for functional groups | Efficient multi-step synthetic routes |
| Biochemical Studies | Probes for enzyme mechanisms | Modulation of biological activity |
| Peptide Synthesis | Building block for cyclic peptides | Enhanced stability and bioactivity |
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from reacting with other reagents. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights two compounds with structural similarities to 4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid. Below is a detailed comparison based on molecular structure, functional groups, and inferred physicochemical properties.
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Core Structure |
|---|---|---|---|---|
| This compound | C₁₀H₁₆O₄S | 235.07 (calculated) | Carboxylic acid, BOC, thiane ring | Sulfur-containing ring |
| 4-((tert-butoxycarbonyl)amino)butanoic acid | C₁₂H₁₄ClNO₄ | 271.45 | Carboxylic acid, BOC, amine | Linear aliphatic chain |
| 4-(((Tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid | C₁₃H₂₃NO₄ | 257.00 | Carboxylic acid, BOC, amine | Cyclohexane ring |
Key Observations:
This may influence solubility in polar solvents .
Functional Group Variations :
- The target compound lacks an amine group present in the other two analogs, replacing it with a carboxylic acid directly attached to the thiane ring. This difference limits its utility in amide bond formation but enhances acidity (pKa ~2–3 for carboxylic acid vs. pKa ~9–10 for amines).
Inferred Physicochemical Properties
- Solubility: The sulfur atom in the thiane ring increases polarity, likely improving aqueous solubility compared to the cyclohexane derivative. However, the linear aliphatic chain in 4-((tert-butoxycarbonyl)amino)butanoic acid may exhibit better lipid solubility due to reduced steric hindrance.
- Stability : The BOC group in all compounds offers steric protection, but the thiane ring’s electron-rich sulfur could make the target compound more susceptible to oxidative degradation than the cyclohexane analog.
Limitations of Available Evidence
The comparison above is extrapolated from structural analogs, emphasizing the need for further empirical studies to validate inferred properties such as solubility, stability, and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
